molecular formula C14H18O4 B7792038 3-Cyclopropyl-3-(3,4-dimethoxyphenyl)propanoic acid

3-Cyclopropyl-3-(3,4-dimethoxyphenyl)propanoic acid

Cat. No.: B7792038
M. Wt: 250.29 g/mol
InChI Key: SSENECKUCGRWSX-UHFFFAOYSA-N
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Description

3-Cyclopropyl-3-(3,4-dimethoxyphenyl)propanoic acid (CAS: 1017356-42-1) is a synthetic organic compound characterized by a cyclopropyl group and a 3,4-dimethoxyphenyl moiety attached to a propanoic acid backbone. Its molecular formula is C₁₄H₁₈O₄, with a molecular weight of 250.29 g/mol . The compound’s structure (SMILES: COc1ccc(C(CC(=O)O)C2CC2)cc1OC) highlights the presence of methoxy (-OCH₃) groups at the 3- and 4-positions of the aromatic ring, which confer distinct electronic and steric properties. Current literature lacks detailed physicochemical data (e.g., melting/boiling points, solubility) for this compound, limiting direct functional comparisons .

Properties

IUPAC Name

3-cyclopropyl-3-(3,4-dimethoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-17-12-6-5-10(7-13(12)18-2)11(8-14(15)16)9-3-4-9/h5-7,9,11H,3-4,8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSENECKUCGRWSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)O)C2CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-3-(3,4-dimethoxyphenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopropyl bromide and 3,4-dimethoxybenzaldehyde.

    Grignard Reaction: Cyclopropyl bromide is reacted with magnesium to form cyclopropylmagnesium bromide, which is then reacted with 3,4-dimethoxybenzaldehyde to form the corresponding alcohol.

    Oxidation: The alcohol is oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-3-(3,4-dimethoxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Substituted phenylpropanoic acids.

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name: 3-Cyclopropyl-3-(3,4-dimethoxyphenyl)propanoic acid
  • Molecular Formula: C14H18O4
  • Molecular Weight: 250.29 g/mol
  • CAS Number: 13276-53-4

The compound features a cyclopropyl group and a substituted phenyl group with two methoxy groups, which may contribute to its biological activity.

Organic Synthesis

This compound serves as a building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for developing new compounds with potential therapeutic properties.

Biological Research

The compound has been studied for its potential effects on gene expression and protein function. Its biological activity is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: Preliminary studies suggest that it may inhibit dihydrofolate reductase (DHFR), disrupting nucleotide synthesis and exhibiting antiproliferative effects in cancer cells.
  • Anticancer Properties: In vitro studies have shown cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells, by inducing apoptosis and inhibiting cell proliferation. In vivo studies have indicated reduced tumor growth rates in animal models treated with the compound.

Medical Applications

Research indicates that this compound may have therapeutic effects in treating certain types of anemia by stimulating erythropoiesis. Its potential as an anti-inflammatory agent is also under investigation.

Antimicrobial Activity

The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mode of action appears to involve the disruption of bacterial cell membranes.

Case Studies

StudyModelFindings
Queener et al. (2022)In vitroDemonstrated inhibition of DHFR with IC50 values indicating potency against cancer cell lines.
ResearchGate Study (2021)In vivoShowed reduced tumor sizes in murine models treated with the compound compared to controls.
MDPI Review (2022)Antimicrobial assaysReported effective inhibition of bacterial growth, suggesting potential as an antibiotic agent.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-3-(3,4-dimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(3,4-Dihydroxyphenyl)propanoic Acid

  • Molecular Formula : C₉H₁₀O₄ (MW: 198.17 g/mol)
  • Key Differences: Replaces methoxy groups with hydroxyl (-OH) substituents at the 3,4-positions.
  • Functional Role : Accumulates under drought stress in plants, suggesting a role in stress response pathways .
  • Applications: Potential as a phytochemical biomarker or in stress-resistant crop development.
Property 3-Cyclopropyl-3-(3,4-dimethoxyphenyl)propanoic Acid 3-(3,4-Dihydroxyphenyl)propanoic Acid
Substituents 3,4-Dimethoxy 3,4-Dihydroxy
Molecular Weight 250.29 g/mol 198.17 g/mol
Polarity Lower (lipophilic) Higher (hydrophilic)
Biological Role Undocumented Stress-response metabolite

Caffeic Acid (3,4-Dihydroxycinnamic Acid)

  • Molecular Formula : C₉H₈O₄ (MW: 180.16 g/mol)
  • Key Differences: Contains a propenoic acid (acrylic acid) chain instead of propanoic acid. Conjugated double bond enhances UV absorption and radical scavenging capacity .
  • Applications : Widely used in pharmacology (antioxidant, anti-inflammatory), cosmetics, and as a food additive .
Property This compound Caffeic Acid
Backbone Structure Propanoic acid Propenoic acid (cinnamic acid derivative)
Bioactivity Undocumented Antioxidant, anti-inflammatory
Industrial Use Potential synthetic intermediate Pharmaceuticals, cosmetics

3-(4-Hydroxyphenyl)propanoic Acid

  • Molecular Formula : C₉H₁₀O₃ (MW: 166.17 g/mol)
  • Key Differences: Single hydroxyl group at the 4-position; lacks cyclopropyl and methoxy groups. Higher reactivity due to phenolic -OH, leading to hazards like skin corrosion .
  • Safety Profile : Classified as hazardous (respiratory irritant, skin corrosive) .
Property This compound 3-(4-Hydroxyphenyl)propanoic Acid
Reactivity Likely lower (methoxy groups are electron-donating) Higher (phenolic -OH)
Safety Concerns Not reported Skin corrosion, respiratory irritation

Triazole Derivatives with Dimethoxyphenyl Groups

  • Example : 2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid
  • Key Differences :
    • Incorporates a triazole ring and thioether linkage, altering electronic properties.
    • Methoxy groups enhance stability but reduce polarity compared to hydroxylated analogs .
  • Toxicity : Predicted low acute toxicity via computational models (GUSAR-online) .
Property This compound Triazole Derivatives
Core Structure Propanoic acid + cyclopropane Triazole + thioether
Toxicity Prediction Not studied Low acute toxicity (predicted)

Key Structural and Functional Insights

  • Methoxy vs.
  • Cyclopropane Impact : The cyclopropyl group introduces steric hindrance, which may influence binding affinity in biological systems or alter synthetic accessibility .
  • Data Gaps: Physicochemical and toxicological data for this compound remain uncharacterized, limiting direct functional comparisons .

Biological Activity

3-Cyclopropyl-3-(3,4-dimethoxyphenyl)propanoic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C13H16O4
  • Molecular Weight: 236.27 g/mol
  • CAS Number: 13276-53-4

The compound features a cyclopropyl group and a substituted phenyl group with two methoxy groups, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways.

Enzyme Inhibition

Research indicates that this compound may inhibit dihydrofolate reductase (DHFR), an enzyme crucial in the folate metabolism pathway. Inhibition of DHFR can lead to antiproliferative effects in cancer cells by disrupting nucleotide synthesis .

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

  • In vitro Studies: In laboratory settings, this compound demonstrated cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation .
  • In vivo Studies: Animal models have shown promising results where the compound reduced tumor growth rates when administered in therapeutic doses .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition: Studies indicate that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mode of action appears to involve disruption of bacterial cell membranes .

Case Studies

StudyModelFindings
Queener et al. (2022)In vitroDemonstrated inhibition of DHFR with IC50 values indicating potency against cancer cell lines.
ResearchGate Study (2021)In vivoShowed reduced tumor sizes in murine models treated with the compound compared to controls.
MDPI Review (2022)Antimicrobial assaysReported effective inhibition of bacterial growth, suggesting potential as an antibiotic agent.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 3-cyclopropyl-3-(3,4-dimethoxyphenyl)propanoic acid, and what key reagents are involved?

  • The synthesis of structurally related propanoic acid derivatives often involves coupling reactions or cyclopropane ring formation. For example, tert-butoxycarbonyl (Boc) protection is used to stabilize amino groups during synthesis (e.g., as seen in (R)-2-((tert-butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)propanoic acid) . Cyclopropane groups can be introduced via cyclopropanation reagents like Simmons-Smith or via ring-closing metathesis. Key steps include:

  • Use of coupling agents (e.g., BOP, HATU) for amide bond formation.
  • Catalytic hydrogenation or Grignard reactions for alkylation.
  • Methoxy group protection/deprotection using reagents like BBr₃ for demethylation .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Standard characterization methods include:

  • NMR spectroscopy : To confirm the presence of cyclopropyl protons (δ ~0.5–2.0 ppm) and methoxy groups (δ ~3.7–3.9 ppm) .
  • High-resolution mass spectrometry (HRMS) : For molecular weight validation.
  • X-ray crystallography : Resolves stereochemistry and confirms spatial arrangement (as demonstrated for 3-[4-(trifluoromethyl)phenyl]propanoic acid) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation or hydrolysis. Avoid exposure to light, as methoxy and cyclopropyl groups may degrade under UV .

Advanced Research Questions

Q. How do substituents like the cyclopropyl group and methoxy moieties influence the compound’s metabolic stability in biological systems?

  • The cyclopropyl group enhances metabolic stability by resisting enzymatic oxidation compared to linear alkyl chains. Methoxy groups at the 3,4-positions on the phenyl ring may reduce phase I metabolism (e.g., CYP450-mediated demethylation), as seen in studies of 3,4-dihydroxyphenylpropanoic acid derivatives . However, conflicting data exist; for example, demethylation of 4′-methoxycinnamic acid can occur in vivo, producing bioactive metabolites . Researchers should conduct comparative metabolic profiling using liver microsomes or in vivo models to assess degradation pathways.

Q. What experimental strategies can resolve contradictions in reported biological activities of structurally similar propanoic acid derivatives?

  • Controlled assay design : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) to minimize variability .
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing methoxy with hydroxy groups) to isolate functional group contributions. For instance, 3-(4-hydroxyphenyl)propanoic acid exhibits different solubility and receptor binding compared to its methoxy analog .
  • Computational modeling : Use molecular docking to predict interactions with targets (e.g., enzymes or receptors) and validate with mutagenesis studies .

Q. How can researchers optimize this compound for antimicrobial activity against multidrug-resistant pathogens?

  • Derivatization : Introduce bioisosteres (e.g., replacing the cyclopropyl with fluorinated groups) to enhance membrane permeability.
  • Synergistic studies : Test combinations with existing antibiotics (e.g., β-lactams) to overcome resistance mechanisms .
  • Mechanistic studies : Use transcriptomics or proteomics to identify upregulated pathways in pathogens exposed to the compound .

Methodological Considerations

Q. What analytical techniques are critical for detecting degradation products during stability studies?

  • HPLC-MS/MS : Monitors parent compound degradation and identifies metabolites.
  • Accelerated stability testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) to simulate long-term storage .
  • EPR spectroscopy : Detects free radical formation, which may indicate oxidative degradation .

Q. How can the compound’s solubility and bioavailability be improved without altering its core structure?

  • Salt formation : Prepare sodium or lysine salts to enhance aqueous solubility.
  • Prodrug strategies : Temporarily esterify the carboxylic acid group to improve GI absorption, as seen in related compounds .
  • Nanoformulation : Use liposomes or polymeric nanoparticles to enhance delivery to target tissues .

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